![molecular formula C9H5BrF4O2 B12080633 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid](/img/structure/B12080633.png)
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-(trifluoromethyl)benzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation reaction to attach the acetic acid moiety. The reaction conditions often involve the use of strong acids like aluminum chloride (AlCl₃) as a catalyst and solvents such as dichloromethane (CH₂Cl₂).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of 5-Amino-2-fluoro-3-(trifluoromethyl)phenylacetic acid.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of bromine and fluorine substituents onto a phenylacetic acid backbone. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Key Synthetic Routes
- Electrophilic Aromatic Substitution : This method allows for the selective introduction of bromine and fluorine atoms onto the aromatic ring.
- Fluorination Strategies : Various fluorination reagents can be employed to achieve the desired trifluoromethyl substitution, significantly impacting the compound's biological properties.
This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its structural characteristics contribute to its efficacy against various pathogens.
Antimicrobial Properties
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values indicate that this compound may possess comparable or superior activity to existing antimicrobial agents.
Pharmaceutical Applications
The compound is being explored for its potential use in developing new therapeutic agents. Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for treating various diseases.
Case Studies
- Antimicrobial Agents : Studies have shown that derivatives of phenylacetic acid can be modified to enhance their antibacterial properties, suggesting that this compound could serve as a lead compound in this area .
- Anti-inflammatory Drugs : Similar compounds have been utilized in synthesizing anti-inflammatory drugs, indicating potential pathways for developing new medications based on this compound .
Material Science Applications
Beyond pharmaceuticals, this compound can be used in material science due to its unique chemical properties. Fluorinated compounds often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance materials.
Potential Uses
- Polymer Additives : The compound can be incorporated into polymers to enhance their properties, such as flame resistance and durability.
- Coatings : Its fluorinated nature may provide water-repellent characteristics to coatings used in various industrial applications.
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-methylphenylacetic acid
- 5-Bromo-2-chloro-3-(trifluoromethyl)phenylacetic acid
- 5-Bromo-2-fluoro-3-(difluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.
Biological Activity
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule. The molecular formula is C9H6BrF4O2, and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. A study highlighted that derivatives of phenylacetic acids with trifluoromethyl substitutions showed enhanced efficacy against various bacterial strains due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds have been shown to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The presence of the trifluoromethyl group can alter the binding affinity and selectivity towards these enzymes, potentially leading to increased therapeutic effects.
The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with target proteins and enzymes. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers . Additionally, the compound may form hydrogen bonds with active sites on enzymes, altering their functionality.
Case Study 1: Anticancer Activity
In a preclinical study, derivatives of fluorinated phenylacetic acids were tested for anticancer properties. The results showed that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Activity
Another study explored the antiviral potential of fluorinated compounds against viral infections. The results indicated that this compound demonstrated significant inhibitory activity against certain viral strains by interfering with viral replication processes .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented in the table below.
Properties
Molecular Formula |
C9H5BrF4O2 |
---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrF4O2/c10-5-1-4(2-7(15)16)8(11)6(3-5)9(12,13)14/h1,3H,2H2,(H,15,16) |
InChI Key |
FMDZDKLEPNCZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)C(F)(F)F)Br |
Origin of Product |
United States |
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